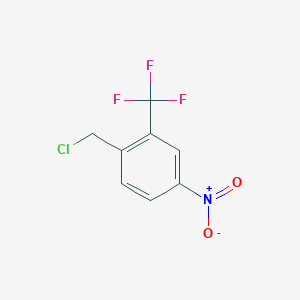

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAJUBFXUNNMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743343 | |

| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859027-07-9 | |

| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859027-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic design of molecular scaffolds is paramount. The compound 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 859027-07-9) has emerged as a highly valuable synthetic intermediate.[1][2][3] Its utility stems from a unique combination of functional groups: a reactive benzylic chloride handle, and a benzene ring electronically influenced by two powerful electron-withdrawing groups, a nitro (-NO₂) and a trifluoromethyl (-CF₃) moiety. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and practical applications, offering researchers and drug development professionals the critical insights needed for its effective utilization. The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry, known to enhance crucial drug properties such as metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.[4]

Compound Identification and Core Properties

Accurate identification is the foundation of all chemical research. The fundamental identifiers and physical properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 859027-07-9 | [1][2][3] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1][2] |

| Molecular Weight | 239.58 g/mol | [1][2][3] |

| SMILES | O=c1cc(C(F)(F)F)c(CCl)cc1 | [2] |

| InChIKey | (Generated from structure) | N/A |

Physicochemical and Handling Characteristics

The physical state and solubility of a compound dictate the conditions required for its storage, handling, and use in reactions. While extensive experimental data for this specific isomer is not publicly available, we can infer its properties from closely related analogues and supplier recommendations.

| Property | Observation / Data | Significance for the Researcher |

| Appearance | Likely a low-melting solid at room temperature. | Based on analogues like 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, which is a low melting solid[5], and 1-(chloromethyl)-2-nitro-4-(trifluoromethyl)benzene (m.p. 42-45°C)[6]. This suggests the material may be supplied as a waxy solid or supercooled liquid and should be handled accordingly. |

| Boiling Point | 261.8 ± 40.0 °C (Predicted for isomer) | [7] This high predicted boiling point indicates low volatility under standard lab conditions but suggests that purification by vacuum distillation is feasible. |

| Solubility | Generally considered insoluble in water; good solubility in apolar organic solvents (e.g., dichloromethane, toluene, benzene). | [8] The hydrophobic nature, driven by the trifluoromethyl group, necessitates the use of organic solvents for reactions and purification, such as chromatography or recrystallization. |

| Storage | Store under an inert atmosphere at 2-8°C. | [2][3] The compound is likely sensitive to moisture and may degrade over time at room temperature. Refrigeration and inert gas blanketing (e.g., with argon or nitrogen) are critical for maintaining its purity and reactivity. |

Reactivity Profile: An Electron-Deficient Benzyl Halide

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. As a benzylic chloride, it is an effective electrophile for nucleophilic substitution reactions.

The key to understanding its reactivity lies in the electronic nature of the aromatic ring. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups. Their combined effect significantly reduces the electron density of the benzene ring. This has two major consequences:

-

Enhanced Sₙ2 Reactivity : The electron-withdrawing groups pull electron density away from the benzylic carbon (-CH₂Cl), making it more electrophilic and highly susceptible to attack by nucleophiles. This polarization of the C-Cl bond facilitates a classic Sₙ2 mechanism.

-

Deactivation of Sₙ1 Pathway : The same electron-withdrawing properties would strongly destabilize the formation of a positive charge on the benzylic carbon. This makes the formation of a benzyl carbocation intermediate highly unfavorable, effectively suppressing any Sₙ1 reaction pathway.

This predictable reactivity makes the compound an excellent reagent for introducing the 4-nitro-2-(trifluoromethyl)benzyl moiety onto various nucleophilic substrates, such as amines, phenols, thiols, and carbanions.

Caption: Generalized Sₙ2 reaction pathway.

Safety and Handling

Given its structure as a substituted benzyl chloride, this compound must be handled with care. Related compounds are classified as corrosive and can cause severe skin burns and eye damage.[9][10]

-

GHS Hazard Classification (Inferred) :

-

Handling Protocols :

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.

-

Spill Response : In case of a spill, isolate the area. Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and collect solids carefully. Place waste in a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[11]

-

Experimental Workflow & Protocols

The true value of a reagent is demonstrated through its practical application. Below is a representative workflow and a general protocol for its use in a nucleophilic substitution reaction.

General Experimental Workflow

Caption: Standard workflow for synthesis and analysis.

Protocol: General Procedure for N-Alkylation

This protocol describes a typical procedure for the reaction of this compound with a generic secondary amine.

Expertise & Causality :

-

Solvent Choice : A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively dissolves the ionic intermediates and reactants without participating in the reaction.

-

Base Selection : Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the amine starting material without causing unwanted side reactions. A stronger base is generally not required and could lead to decomposition.

-

Temperature Control : The reaction is initially run at room temperature and can be gently heated if necessary. Benzylic halides are reactive, and excessive heat can lead to impurities. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

Step-by-Step Methodology :

-

Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition : Add anhydrous DMF (sufficient to make a ~0.5 M solution with respect to the amine) via syringe under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition : Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine mixture at room temperature over 10-15 minutes.

-

Reaction Monitoring : Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS analysis every 1-2 hours. If the reaction is sluggish, it may be gently heated to 40-50°C.

-

Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

-

Characterization : Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Conclusion

This compound is a potent and versatile chemical intermediate. Its well-defined reactivity, governed by the electrophilic chloromethyl group and the strongly electron-withdrawing substituents, makes it a reliable tool for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties, handling requirements, and reaction profile is essential for leveraging its full synthetic potential.

References

- Solubility of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene. Solubility of Things.

- This compound. SINFOO Chemical Solutions Co., Ltd.

- Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Cheméo.

- This compound. BLDpharm.

- CAS No : 859027-07-9 | Product Name : this compound.

- 1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene. ChemicalBook.

- 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)

- SAFETY DATA SHEET - 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. Fisher Scientific.

- 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene. ChemicalBook.

- Benzene, 1-(chloromethyl)-2-nitro-4-(trifluoromethyl)-. ChemBK.

- BENZENE, 1-(CHLOROMETHYL)-4-NITRO-. CAMEO Chemicals, NOAA.

- The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. sinfoochem.com [sinfoochem.com]

- 2. 859027-07-9|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene CAS#: 694499-22-4 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene CAS#: 1644-12-8 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 225656-59-7|1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: A Keystone Intermediate for Specialized Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Utility of a Highly Activated Benzyl Chloride

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS Number 859027-07-9) is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structure is distinguished by a benzylic chloride functional group that is exceptionally activated towards nucleophilic substitution. This heightened reactivity is a direct consequence of the powerful electron-withdrawing effects exerted by both a para-nitro group and an ortho-trifluoromethyl group. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, inherent reactivity, and strategic applications, offering field-proven insights for professionals engaged in advanced organic synthesis.

The strategic placement of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups serves a dual purpose. Firstly, they dramatically increase the electrophilicity of the benzylic carbon, making the chloromethyl group an excellent leaving group in Sₙ2 reactions. Secondly, these substituents are themselves valuable pharmacophores and modulators of physicochemical properties in final target molecules, known to enhance metabolic stability, binding affinity, and lipophilicity.[1] Understanding the interplay of these electronic effects is paramount to leveraging this reagent's full synthetic potential.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from closely related isomers and analogues. These data points are crucial for reaction planning, purification, and characterization.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | Value (CAS 859027-07-9) | Analogue/Isomer Data | Source |

| Molecular Formula | C₈H₅ClF₃NO₂ | - | [2] |

| Molecular Weight | 239.58 g/mol | - | [2] |

| Physical Form | Predicted: Crystalline solid | Bromo-analogue is a low melting solid. | [3] |

| Melting Point | Not experimentally determined | Isomer (CAS 777-37-7) is a solid. | [1] |

| Boiling Point | Not experimentally determined | Isomer (CAS 777-37-7): 102-104 °C at 3 mmHg | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | Recommended by suppliers. | - |

| Computed LogP | 3.35 | - | - |

Spectroscopic Characterization

Predictive analysis based on isomers and the known effects of the substituents allows for an accurate forecast of the key spectroscopic features essential for reaction monitoring and product verification.

-

¹H NMR: The proton spectrum is expected to be distinct. The benzylic protons (-CH₂Cl) would appear as a sharp singlet significantly downfield, likely in the δ 4.7-5.0 ppm range, due to the deshielding effects of the adjacent chlorine and the electron-withdrawing aromatic ring. The aromatic region would display a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The benzylic carbon is expected to resonate around δ 45-50 ppm. The aromatic carbons will show characteristic shifts, with the carbons attached to the -NO₂ and -CF₃ groups being highly deshielded. The -CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A strong singlet is expected around δ -60 to -63 ppm, a characteristic range for a benzotrifluoride moiety.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 239 and a characteristic M+2 peak due to the ³⁷Cl isotope. A key fragmentation pathway would be the loss of the chlorine atom to form the highly stabilized benzylic carbocation at m/z 204. Further fragmentation of the nitro group (loss of NO₂) is also anticipated.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (approx. 1530 and 1350 cm⁻¹), C-F stretching bands (approx. 1320 cm⁻¹), and C-Cl stretching (approx. 750-800 cm⁻¹).

Synthesis and Manufacturing Insights

The diagram below outlines a proposed, efficient synthetic workflow.

Caption: Proposed workflow for the synthesis of the target molecule.

Experimental Protocol: Free-Radical Chlorination (Adapted Methodology)

This protocol is adapted from standard procedures for benzylic chlorination and should be optimized for specific laboratory conditions.[6]

Objective: To synthesize this compound from 2-methyl-5-nitrobenzotrifluoride.

Materials:

-

2-Methyl-5-nitrobenzotrifluoride (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-nitrobenzotrifluoride and the chosen solvent (e.g., CCl₄).

-

Reagent Addition: Add N-Chlorosuccinimide and the radical initiator (AIBN or BPO) to the flask.

-

Reaction Initiation: Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the radical chain reaction. The choice between thermal and photochemical initiation depends on the specific initiator used and equipment availability. AIBN, for instance, has a half-life of about one hour at 82°C.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC), observing the consumption of the starting material. The goal is to achieve high conversion to the mono-chlorinated product while minimizing the formation of the di-chlorinated by-product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of cold solvent.

-

Purification: Wash the combined organic filtrate with water and then with a saturated brine solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality and Control: The use of a radical initiator like AIBN is critical for generating the chlorine radical that selectively abstracts a benzylic hydrogen over an aromatic one. The benzylic C-H bond is significantly weaker than the aromatic C-H bonds, providing the kinetic basis for this selectivity. Using a slight excess of NCS ensures complete consumption of the starting material, but a large excess should be avoided to prevent over-chlorination.

Reactivity and Synthetic Applications

The primary utility of this molecule stems from its role as a potent electrophile in nucleophilic substitution reactions. The benzylic carbon is the focal point of this reactivity.

Caption: Sₙ2 reaction pathway highlighting the key electronic drivers.

The convergence of the inductive (-I) effect from the ortho-CF₃ group and the combined inductive and resonance (-R) effects from the para-NO₂ group creates a significant partial positive charge (δ+) on the benzylic carbon. This electronic pull drastically lowers the activation energy for attack by a wide range of nucleophiles, including:

-

Amines: Primary and secondary amines readily displace the chloride to form substituted benzylamines, which are common structural motifs in pharmaceuticals.

-

Alcohols and Phenols: Alkylation of alcohols or phenols under basic conditions yields the corresponding ethers.

-

Thiols: Thiolates are excellent nucleophiles and react efficiently to form thioethers.

-

Carbanions: Stabilized carbanions, such as those derived from malonic esters, can be alkylated to form new carbon-carbon bonds, enabling chain extension.

-

Azides: Reaction with sodium azide provides a route to benzyl azides, which are precursors to benzylamines (via reduction) or can be used in "click" chemistry reactions.

Application in Specialized Amino Acid Synthesis

A key application for highly activated benzyl halides is in the asymmetric synthesis of non-proteinogenic α-amino acids. Chiral glycine enolate equivalents, stabilized by a metal complex (e.g., Ni(II)), can be alkylated with electrophiles like this compound.[7] This strategy allows for the direct installation of the complex substituted benzyl group onto the α-carbon of a glycine scaffold, providing access to novel amino acid building blocks for peptide and peptidomimetic drug discovery.[8]

Protocol Example: Alkylation of a Glycine Enolate Equivalent

-

Complex Formation: A chiral Schiff base ligand is complexed with Ni(II) and glycine to form a planar complex.

-

Deprotonation: A non-nucleophilic base (e.g., DBU) is used to deprotonate the α-carbon of the glycine, forming a nucleophilic enolate.

-

Alkylation: this compound (1.0 eq) is added to the reaction mixture. The enolate attacks the benzylic carbon, displacing the chloride.

-

Hydrolysis: The resulting complex is hydrolyzed under acidic conditions to release the newly synthesized, non-racemic α-amino acid, now bearing the 4-nitro-2-(trifluoromethyl)benzyl side chain.

Safety and Handling

As a highly reactive alkylating agent, this compound must be handled with appropriate precautions.

-

Toxicity: It is classified as a corrosive substance. Alkylating agents are often irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from incompatible materials such as strong bases, amines, and oxidizing agents.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its reactivity is precisely tuned by the synergistic electron-withdrawing capabilities of its nitro and trifluoromethyl substituents. While its direct synthesis and reaction data are sparse in academic literature, logical and established synthetic routes can be readily applied for its preparation. For the medicinal or agrochemical chemist, this reagent offers a direct and efficient method for introducing a highly functionalized aromatic moiety, making it a valuable building block for the synthesis of complex, high-value target molecules. Proper understanding of its electronic properties and careful handling are the keys to successfully exploiting its synthetic potential.

References

-

The Future of Chemical Synthesis with 2-Chloro-5-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-20). Available at: [Link]

- CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene. Google Patents.

-

2-Chloro-5-nitrobenzotrifluoride: A Versatile Intermediate for Chemical Innovation. Autech Industry Co.,Limited. Available at: [Link]

- EP0150587B1 - Preparation of chlorobenzotrifluoride compounds. Google Patents.

- US9126947B2 - Substituted pyridazine carboxamide compounds. Google Patents.

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Al-Howsawy, H. O. M., et al. "Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects." Journal of Chemical Research, 2008. Available at: [Link]

-

Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available at: [Link]

-

Lynch, D. E., & McClenaghan, I. "1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene." Acta Crystallographica Section C, vol. 59, no. 11, 2003, pp. o641-3. Available at: [Link]

-

Le, C. M., et al. "Selective C–F Functionalization of Unactivated Trifluoromethylarenes." PMC, NIH. Available at: [Link]

-

Soloshonok, V. A., & Sorochinsky, A. E. "Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids." Chemical Society Reviews, vol. 37, no. 8, 2008, pp. 1693-708. Available at: [Link]

-

Mucha, A., et al. "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature." Molecules, vol. 26, no. 1, 2020, p. 133. Available at: [Link]

- US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. Google Patents.

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. Google Patents.

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC, NIH. Available at: [Link]

-

Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Available at: [Link]

-

CAS No : 859027-07-9 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 4. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]

- 5. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]

- 6. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, a key intermediate in various synthetic pathways. This document, intended for researchers, scientists, and professionals in drug development, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. By integrating predicted spectral data with established spectroscopic principles, this guide offers a detailed interpretation of the molecule's structural features, serving as a valuable resource for its identification, characterization, and utilization in complex organic synthesis.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a unique convergence of electron-withdrawing and reactive functional groups. The presence of a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a chloromethyl group (-CH₂Cl) on the benzene ring imparts a distinct chemical reactivity profile, making it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount to ensure its purity, confirm its identity, and predict its behavior in chemical reactions. This guide provides an in-depth examination of its NMR, IR, and MS spectral data to facilitate these critical analytical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by mapping the chemical environments of its constituent protons (¹H NMR) and carbon atoms (¹³C NMR). The predicted NMR data for this compound in deuterated chloroform (CDCl₃) is presented and analyzed below.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.55 | d | 1H | H-3 |

| 8.30 | dd | 1H | H-5 |

| 7.95 | d | 1H | H-6 |

| 4.80 | s | 2H | -CH₂Cl |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 149.5 | C-4 |

| 140.0 | C-1 |

| 134.0 (q, J ≈ 35 Hz) | C-2 |

| 131.0 | C-6 |

| 126.5 | C-5 |

| 123.0 (q, J ≈ 275 Hz) | -CF₃ |

| 122.0 | C-3 |

| 44.5 | -CH₂Cl |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Spectral Width: 16 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-gated decoupling)

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the ¹H NMR signals and determine the multiplicities.

-

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum exhibits three distinct signals in the aromatic region and a singlet in the aliphatic region.

-

Aromatic Protons: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly deshields the aromatic protons, shifting their resonances downfield (7.95-8.55 ppm). The proton at the 3-position (H-3), being ortho to the powerfully electron-withdrawing nitro group, is expected to be the most deshielded. The coupling pattern (doublet and doublet of doublets) arises from the ortho and meta spin-spin coupling between the adjacent protons.

-

Chloromethyl Protons: The protons of the chloromethyl group (-CH₂Cl) appear as a sharp singlet at approximately 4.80 ppm. The electronegativity of the adjacent chlorine atom causes a downfield shift compared to a typical methyl group.

The ¹³C NMR spectrum is characterized by several key features:

-

Aromatic Carbons: The carbon atoms directly attached to the electron-withdrawing substituents (C-4, C-2, and C-1) are significantly deshielded. The carbon of the trifluoromethyl group (C-2) appears as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 35 Hz). The trifluoromethyl carbon itself exhibits a quartet with a very large coupling constant (J ≈ 275 Hz).

-

Chloromethyl Carbon: The carbon of the chloromethyl group is observed at a characteristic chemical shift of around 44.5 ppm.

Caption: Correlation of the molecular structure with predicted NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1610, 1580, 1470 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1530-1500 | Strong | Asymmetric NO₂ stretch |

| 1350-1330 | Strong | Symmetric NO₂ stretch |

| 1320-1100 | Strong | C-F stretches (CF₃) |

| 850-800 | Strong | C-H out-of-plane bending (aromatic) |

| 750-700 | Strong | C-Cl stretch |

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by strong absorptions corresponding to the nitro and trifluoromethyl groups.

-

Nitro Group: The presence of the nitro group is unequivocally confirmed by two very strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, predicted to appear around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[1][2][3]

-

Trifluoromethyl Group: The C-F stretching vibrations of the trifluoromethyl group give rise to multiple strong absorption bands in the 1320-1100 cm⁻¹ region.[4][5]

-

Aromatic Ring: The characteristic aromatic C=C skeletal vibrations are expected in the 1610-1470 cm⁻¹ range. Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹.

-

Chloromethyl Group: A strong C-Cl stretching vibration is anticipated in the fingerprint region, typically between 750-700 cm⁻¹.

Caption: Key functional groups and their predicted IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z 255/257 (in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragment Ions (m/z):

-

220: [M - Cl]⁺

-

209: [M - NO₂]⁺

-

190: [M - Cl - NO]⁺

-

175: [M - NO₂ - Cl]⁺

-

160: [M - CH₂Cl - NO]⁺

-

145: [M - CH₂Cl - NO₂]⁺

-

Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

-

Detection:

-

Detect the ions and record their m/z values and relative abundances.

-

Interpretation of the Mass Spectrum

The mass spectrum will provide crucial information for structural confirmation.

-

Molecular Ion Peak: The presence of a molecular ion peak (M⁺) at m/z 255 and an isotopic peak (M+2) at m/z 257 with an intensity ratio of approximately 3:1 is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

-

Loss of a Chlorine Radical: The cleavage of the C-Cl bond is a facile process, leading to a prominent peak at m/z 220 ([M - Cl]⁺).

-

Loss of a Nitro Group: The expulsion of a nitro radical (·NO₂) is a common fragmentation pathway for nitroaromatic compounds, resulting in an ion at m/z 209.[6]

-

Loss of a Chloromethyl Radical: Cleavage of the benzyl-chlorine bond can lead to the formation of a stable tropylium-like ion.

-

Further Fragmentations: Subsequent losses of small neutral molecules like NO and CO from the primary fragment ions will lead to a series of smaller fragment ions that can be used to piece together the molecular structure.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. NMR spectroscopy elucidates the precise connectivity of the proton and carbon framework, IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry establishes the molecular weight and provides valuable information about the molecule's stability and fragmentation pathways. This detailed technical guide serves as a foundational reference for the analytical characterization of this important synthetic intermediate, empowering researchers to confidently utilize it in their scientific endeavors.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available at: [Link]

-

NMR Predictor | Chemaxon Docs. Available at: [Link]

-

Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

Chemistry: Infrared of nitro compounds. Available at: [Link]

-

CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 - Canadian Science Publishing. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. Available at: [Link]

-

Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Available at: [Link]

Sources

reactivity and stability of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the Reactivity and Stability of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's unique reactivity profile, stability considerations, and practical applications, grounding theoretical principles in field-proven insights.

Introduction: A Strategically Activated Building Block

This compound (C₈H₅ClF₃NO₂) is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from a carefully orchestrated arrangement of substituents on the benzene ring. The presence of a reactive benzylic chloride (the chloromethyl group) provides a direct handle for nucleophilic substitution, while the two powerful electron-withdrawing groups—a nitro group (-NO₂) at the para position and a trifluoromethyl group (-CF₃) at the ortho position—profoundly influence the molecule's reactivity and stability. These groups synergistically activate the benzylic position, making it an exceptionally potent electrophile for forging new carbon-heteroatom and carbon-carbon bonds. This guide will explore the chemical causality behind its behavior, offering both a theoretical framework and practical protocols for its effective use.

Physicochemical and Safety Profile

A foundational understanding begins with the compound's core properties and associated hazards. This information is critical for safe handling and for designing robust experimental procedures.

Molecular Structure and Properties

The arrangement of substituents dictates the molecule's electronic and steric properties, which in turn govern its reactivity.

Caption: General workflow for nucleophilic substitution reactions.

Common Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of soft and hard nucleophiles.

-

N-Alkylation : Primary and secondary amines react efficiently to form the corresponding benzylamines, a common step in the synthesis of bioactive molecules.

-

O-Alkylation : Alcohols and phenols, typically in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃), yield benzyl ethers.

-

S-Alkylation : Thiols are excellent nucleophiles for this substrate, rapidly forming thioethers under mild basic conditions.

-

C-Alkylation : Carbanions, such as those derived from malonates or cyanoacetates, can be used to form new carbon-carbon bonds.

Protocol: General Procedure for N-Alkylation

This protocol provides a self-validating system for reacting the title compound with a primary amine.

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Addition of Reagents : Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) followed by the primary amine (1.1 eq).

-

Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: The base is essential to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Workup : Upon completion, filter off the inorganic salts and concentrate the solvent under reduced pressure.

-

Purification : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Validation : Purify the crude product via column chromatography. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Stability and Handling Considerations

The same electronic features that enhance reactivity also introduce specific stability challenges.

-

Thermal Stability : The compound is stable under recommended storage conditions (2-8°C). [1]However, like many nitroaromatic compounds, it may decompose at elevated temperatures.

-

Moisture Sensitivity : As a reactive halide, it is susceptible to slow hydrolysis in the presence of water. It should be handled under dry conditions and stored in a tightly sealed container.

-

Incompatibility with Strong Bases : Aromatic nitro compounds can be dangerously reactive with strong bases like sodium hydroxide. [2]Such combinations can lead to vigorous or even explosive decomposition and must be strictly avoided. [2]This is a critical safety consideration when choosing bases for substitution reactions; milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., DIPEA) are strongly preferred.

-

Light Sensitivity : While not explicitly documented, it is good practice to store reactive intermediates like this protected from light to prevent potential radical-mediated side reactions.

Protocol: Recommended Storage

-

Container : Store in the original, tightly sealed container.

-

Atmosphere : For long-term storage, flush the container with an inert gas (argon or nitrogen) to displace air and moisture. [3]3. Temperature : Maintain in a refrigerated environment between 2°C and 8°C. [1]4. Location : Store in a dedicated, well-ventilated cabinet for corrosive and reactive chemicals, away from incompatible materials, especially strong bases. [2]

Applications in Synthesis

The primary application of this compound is as an intermediate in multi-step syntheses. Its ability to introduce the 4-nitro-2-(trifluoromethyl)benzyl moiety is valuable in constructing complex target molecules.

A notable example is its use as a precursor in the synthesis of potent fungicides. The core structure is elaborated through substitution of the benzylic chloride, followed by further transformations of the nitro group.

Caption: Synthetic utility in constructing complex molecules.

This workflow is exemplified in patents describing the preparation of fungicidal triazole compounds, where the title compound or a close derivative is a key starting material for introducing the substituted phenyl ring. [4]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its high reactivity is rationally designed, driven by the potent electron-withdrawing nature of its nitro and trifluoromethyl substituents. While this activation provides significant synthetic advantages, it also necessitates a thorough understanding of its stability profile and strict adherence to safe handling protocols, particularly the avoidance of strong bases and moisture. For the medicinal or agricultural chemist, this compound offers a reliable method for incorporating the 4-nitro-2-(trifluoromethyl)benzyl scaffold, enabling the efficient synthesis of complex and valuable target molecules.

References

- Aaron Chemicals LLC. Safety Data Sheet: 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene.

- CAMEO Chemicals. BENZENE, 1-(CHLOROMETHYL)-4-NITRO-.

- New Jersey Department of Health. HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-.

- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Fisher Scientific.

- Google Patents. Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

- BLDpharm. This compound.

- SINFOO Chemical Solutions Co., Ltd. This compound.

Sources

- 1. 859027-07-9|this compound|BLD Pharm [bldpharm.com]

- 2. BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.com [fishersci.com]

- 4. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

The Synthetic Versatility and Therapeutic Potential of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: A Technical Guide for Medicinal Chemists

Abstract

The strategic incorporation of unique chemical scaffolds is a cornerstone of modern drug discovery. 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene emerges as a compelling, yet underexplored, building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of this compound's potential applications in medicinal chemistry. We will dissect the individual contributions of its key functional groups—the reactive chloromethyl handle, the bio-activating nitro group, and the metabolism-modulating trifluoromethyl moiety—to its overall pharmacological promise. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into synthetic derivatization strategies, potential biological targets, and detailed experimental protocols to unlock the therapeutic potential of this versatile molecule.

Introduction: Deconstructing a Privileged Scaffold

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual challenge in medicinal chemistry. The molecule this compound presents a trifecta of functionalities that are highly sought after in drug design. While direct and extensive studies on this specific molecule are nascent, a thorough understanding of its constituent parts provides a strong foundation for predicting its utility.

-

The Trifluoromethyl Group: A well-established tool in the medicinal chemist's arsenal, the trifluoromethyl (CF3) group offers profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.[1] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[2] Furthermore, the C-F bond's high dissociation energy (approximately 485 kJ/mol) imparts exceptional metabolic stability, often prolonging a drug's half-life by blocking oxidative metabolism.[1][3] The lipophilicity of the CF3 group (Hansch-Fujita π constant of +0.88) can enhance membrane permeability and improve bioavailability.[1] Notable drugs containing this group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[4]

-

The Nitroaromatic Moiety: Nitroaromatic compounds constitute a significant class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[5][6] The potent biological activity of these compounds often stems from the bioreduction of the nitro group within target cells or microorganisms to form reactive intermediates, such as nitroso and hydroxylamine species, or reactive oxygen species (ROS).[7][8] This bioactivation can lead to covalent modification of critical biomolecules like DNA and proteins, resulting in cytotoxicity.[9] This mechanism is particularly effective against anaerobic bacteria and parasites.[10]

-

The Chloromethyl Group: This functional group serves as a highly versatile synthetic handle. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide array of other functional groups, enabling the generation of diverse chemical libraries for biological screening.

The convergence of these three functionalities in a single molecule creates a powerful platform for the development of novel drug candidates. The trifluoromethyl and nitro groups can be considered the "warhead," dictating the potential biological activity, while the chloromethyl group acts as the "linker," allowing for the attachment of various "guidance systems" to modulate solubility, cell permeability, and target specificity.

Synthetic Pathways: Harnessing the Reactivity of the Chloromethyl Group

The primary avenue for derivatizing this compound lies in the nucleophilic substitution of the benzylic chloride. This allows for the construction of a diverse library of compounds with varied physicochemical properties and potential biological activities.

Synthesis of Ether and Thioether Derivatives

Reaction with alcohols, phenols, and thiols under basic conditions provides a straightforward route to ether and thioether derivatives. These modifications can significantly impact the lipophilicity and hydrogen bonding capacity of the parent molecule.

Experimental Protocol: General Procedure for O- or S-Alkylation

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile, or DMF) is added a base (e.g., K2CO3, Cs2CO3, or NaH; 1.2 eq).

-

The corresponding alcohol, phenol, or thiol (1.1 eq) is added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ether or thioether derivative.

Caption: General scheme for the synthesis of ether and thioether derivatives.

Synthesis of Amine Derivatives

Reaction with primary or secondary amines yields the corresponding benzylamine derivatives. The introduction of a basic nitrogen atom can enhance aqueous solubility and provide a handle for further functionalization or salt formation.

Experimental Protocol: General Procedure for N-Alkylation

-

To a solution of the primary or secondary amine (1.2 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA; 1.5 eq).

-

Add this compound (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 60 °C until TLC analysis indicates the consumption of the starting material.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous MgSO4.

-

Filter and concentrate the solution in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired N-substituted product.

Synthesis of Heterocyclic Derivatives

The chloromethyl group can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs.[11] For instance, reaction with bifunctional nucleophiles can lead to the formation of five- or six-membered rings.

Caption: A typical experimental workflow for generating a library of derivatives.

Hypothesized Medicinal Chemistry Applications

Based on the known biological activities of trifluoromethylated and nitroaromatic compounds, we can hypothesize several promising therapeutic applications for derivatives of this compound.

Antimicrobial and Antiparasitic Agents

The nitroaromatic core is a well-established pharmacophore for antimicrobial and antiparasitic drugs.[8][10] The mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic species.[12] The trifluoromethyl group can enhance the lipophilicity, facilitating penetration into microbial cells. By appending different functionalities via the chloromethyl linker, it is possible to modulate the reduction potential of the nitro group and improve selectivity for microbial nitroreductases over mammalian enzymes, thereby reducing host toxicity.

Potential Targets: Anaerobic bacteria (e.g., Clostridium difficile, Helicobacter pylori), protozoan parasites (e.g., Trypanosoma cruzi, Leishmania species).

Anticancer Agents

Nitroaromatic compounds have also been investigated as anticancer agents, particularly as hypoxia-activated prodrugs.[6] The low oxygen environment (hypoxia) characteristic of solid tumors can facilitate the reductive bioactivation of the nitro group, leading to selective tumor cell killing. The trifluoromethyl group can contribute to enhanced metabolic stability and improved binding affinity to target proteins.[1] The derivatization at the benzylic position can be used to introduce moieties that target specific cancer-related pathways or improve tumor accumulation.

Potential Targets: Hypoxic solid tumors, various cancer cell lines.

Enzyme Inhibitors

The electron-withdrawing properties of both the nitro and trifluoromethyl groups can influence the electronic environment of the aromatic ring, making it a potential scaffold for designing enzyme inhibitors. The diverse substituents introduced at the chloromethyl position can be tailored to interact with specific residues in an enzyme's active site.

Table 1: Physicochemical Properties of Key Functional Groups

| Functional Group | Hansch-Fujita π Constant | Hammett Constant (σp) | Key Roles in Drug Design |

| Trifluoromethyl (-CF3) | +0.88[1] | +0.54 | Increased lipophilicity, metabolic stability, binding affinity[1][3] |

| Nitro (-NO2) | -0.28 | +0.78[5] | Bioactivation, hydrogen bonding, electron-withdrawing effects[5][7] |

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to evaluate the therapeutic potential of the synthesized compound library.

Caption: A tiered approach for the biological screening of synthesized compounds.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a reactive synthetic handle and two potent pharmacophoric groups provides a versatile platform for medicinal chemists. The insights and protocols outlined in this technical guide are intended to stimulate further research into the potential of this underexplored molecule and its derivatives in addressing unmet medical needs. The strategic exploration of the chemical space accessible from this building block holds significant promise for the discovery of next-generation drugs.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

-

Trifluoromethyl group - Wikipedia. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. Available at: [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]

-

Timeline showing the nitroaromatic drugs approved until 2023. - ResearchGate. Available at: [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC - PubMed Central. Available at: [Link]

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents.

-

1-Chloromethyl-4-nitrobenzene - PMC - NIH. Available at: [Link]

- EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents.

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. Available at: [Link]

-

(PDF) 1-Chloromethyl-4-nitrobenzene - ResearchGate. Available at: [Link]

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - the NIST WebBook. Available at: [Link]

-

1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene - PubMed. Available at: [Link]

-

Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- - the NIST WebBook. Available at: [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Available at: [Link]

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents.

-

Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Publishing. Available at: [Link]

- US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents.

-

CAS No : 859027-07-9 | Product Name : this compound. Available at: [Link]

-

Biologically relevant nitroaromatic compounds - ResearchGate. Available at: [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

-

Biodegradation of nitroaromatic compounds - PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. svedbergopen.com [svedbergopen.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Chloromethyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, a key chemical intermediate in the development of advanced agrochemicals and pharmaceuticals. The document details the compound's physicochemical properties, outlines a robust two-step synthesis protocol grounded in established chemical principles, and explores the mechanistic rationale behind its reactivity. Furthermore, it discusses the strategic importance of this molecule as a building block, driven by the synergistic effects of its trifluoromethyl, nitro, and reactive benzyl chloride moieties, which are crucial for enhancing the biological efficacy and metabolic stability of target active ingredients. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, pesticide development, and fine chemical synthesis.

Introduction and Strategic Importance

This compound (CAS No. 859027-07-9) is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its strategic value stems from the unique combination of three distinct functional groups on a single benzene ring:

-

The Trifluoromethyl (-CF₃) Group: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal and agrochemical design. This highly electronegative moiety can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. It also increases lipophilicity, which can improve membrane permeability and bioavailability, and can modulate the acidity or basicity of nearby functional groups, often leading to stronger binding interactions with biological targets.[1][2]

-

The Nitro (-NO₂) Group: As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also a common precursor to an amine group (-NH₂) via reduction, providing a convenient synthetic handle for further molecular elaboration.

-

The Chloromethyl (-CH₂Cl) Group: This functional group makes the molecule a potent benzylic electrophile. The chlorine atom is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of the 4-nitro-2-(trifluoromethyl)benzyl moiety into a wide range of substrates through Sₙ2 reactions, a critical step in the synthesis of complex target molecules.[3]

The confluence of these features makes this compound a high-value intermediate, particularly in the synthesis of novel fungicides and other bioactive compounds where enhanced efficacy and stability are paramount.[4]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 859027-07-9 | [5] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [6] |

| Molecular Weight | 239.58 g/mol | [6] |

| Appearance | Not specified (typically a solid) | - |

| SMILES | C1=CC(=C(C=C1[O-])C(F)(F)F)CCl | [7] |

| InChI Key | JWFRBTUSUAFGOS-UHFFFAOYSA-N | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Synthesis and Manufacturing Process

The synthesis of this compound is not widely detailed in peer-reviewed literature, as it is primarily an industrial intermediate. However, a logical and chemically sound two-step synthetic route can be constructed from commercially available starting materials, based on well-established organic transformations. The process begins with the nitration of 2-(trifluoromethyl)toluene, followed by the selective free-radical chlorination of the benzylic methyl group.

Caption: Simplified free-radical mechanism for side-chain chlorination.

Experimental Protocol (Adapted from general benzylic chlorination procedures): [8][9]1. Setup: In a flask suitable for photochemical reactions (e.g., quartz), dissolve 4-nitro-2-(trifluoromethyl)toluene (1 equivalent) and N-Chlorosuccinimide (NCS, 1.05-1.1 equivalents) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). 2. Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. 3. Reaction: Heat the mixture to reflux while irradiating with a UV lamp (or a high-intensity visible light source). Monitor the reaction progress by GC or TLC, observing the consumption of the starting material. 4. Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. 5. Isolation: Wash the filtrate with a dilute sodium thiosulfate solution (to quench any remaining active chlorine) and then with water. 6. Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Applications in Synthesis

The primary application of this compound is as an electrophilic building block for the synthesis of more complex molecules. Its utility is demonstrated in its role as a key intermediate for active ingredients in agrochemicals and pharmaceuticals.

Agrochemical Synthesis

This compound is particularly valuable in the development of modern fungicides. The synthesis of many fungicidal compounds, such as those based on triazole or phenoxyphenyl ketone scaffolds, often requires the introduction of a substituted benzyl group. [4]The 4-nitro-2-(trifluoromethyl)benzyl moiety, installed via this intermediate, contributes to the final product's potency and metabolic resistance, leading to more effective and persistent crop protection agents.

Pharmaceutical Synthesis

In medicinal chemistry, the introduction of a trifluoromethyl group is a proven strategy for enhancing a drug candidate's pharmacokinetic profile. This compound provides a direct route to incorporate the CF₃ group along with a versatile nitro handle. The benzyl chloride functionality allows for covalent attachment to various nucleophilic scaffolds (e.g., containing -OH, -SH, or -NH₂ groups). The nitro group can then be reduced to an aniline, which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, or reductive amination, enabling the construction of diverse compound libraries for drug discovery.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

-

Reactivity: As a benzyl chloride derivative, it is a potent alkylating agent and should be considered a lachrymator and irritant. It will react with nucleophiles, including water (hydrolysis), albeit slowly.

-

Toxicity: Nitroaromatic compounds and alkylating agents are often toxic and may be mutagenic.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to minimize degradation. [6]

Conclusion

This compound stands out as a strategically important intermediate in the synthesis of high-value chemicals. Its utility is derived from a synthetically accessible structure that combines three key functional groups: a bioactivity-enhancing trifluoromethyl group, a versatile nitro group, and a reactive chloromethyl handle. The logical two-step synthesis, involving regioselective nitration followed by free-radical side-chain chlorination, provides an efficient pathway to this valuable molecule. For scientists and researchers in the agrochemical and pharmaceutical industries, this compound represents a powerful tool for the rational design and synthesis of next-generation active ingredients with improved performance and efficacy.

References

- (WO2021047978A1) Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate.

- (EP3670492A1) Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

- (CN101033169A) Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

(EP3696164A1) Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile. European Patent Office. [Link]

-

Side chain chlorination of substituted toluene. Chemistry Stack Exchange. [Link]

- (CN102336689A) Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. [Link]

-

1-Chloromethyl-4-nitrobenzene. ResearchGate. [Link]

-

This compound. Pharmaffiliates. [Link]

-

The Critical Role of Trifluoromethylbenzene Intermediates in Modern Agrochemicals. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]

-

The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI. [Link]

-

Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. [Link]

-

Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

- (EP0129528B1) Process for the preparation of nitro-substituted benzotrifluoride compounds.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]

-

SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200. [Link]

-

2-nitro-4-(trifluoromethyl)benzyl chloride (C8H5ClF3NO2). PubChemLite. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 4. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. US12410119B2 - Process for the preparation of a-methyl-[4-(nitro)-2-(trifluoromethyl)-benzyl nitrate - Google Patents [patents.google.com]

- 8. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 9. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

A Senior Application Scientist's Synthesis of its Theoretical & Practical Profile for Advanced Research & Development

Abstract

This guide provides a comprehensive technical overview of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, a key chemical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. We will explore its molecular structure, physicochemical properties, and synthesis. The core of this document is a detailed examination of the compound's theoretical underpinnings, focusing on its electronic structure and reactivity profile. This analysis is crucial for predicting its behavior in synthetic applications. Furthermore, this guide outlines its practical applications in drug development, provides an illustrative experimental protocol, and details essential safety and handling procedures. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile building block.

Molecular Profile & Physicochemical Properties

This compound (CAS No: 859027-07-9) is a substituted toluene derivative with a unique combination of functional groups that dictate its chemical behavior.[1][2] The molecule features a benzene ring substituted with a reactive chloromethyl group, a strongly electron-withdrawing nitro group, and a trifluoromethyl group, also a potent electron-withdrawing moiety.[3] This specific arrangement of substituents creates a molecule with distinct electronic properties, making it a valuable reagent in organic synthesis.

The key physicochemical properties are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C8H5ClF3NO2 | [1][2] |

| Molecular Weight | 239.58 g/mol | [2][4] |

| CAS Number | 859027-07-9 | [1][2] |

| Appearance | Data not available | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis & Mechanistic Considerations

The synthesis of substituted nitroaromatic compounds often involves electrophilic aromatic substitution reactions. For instance, a related compound, 1-(chloromethyl)-4-nitrobenzene, is synthesized by the nitration of benzyl chloride using a mixture of concentrated nitric and sulfuric acids.[5] A similar strategy could be envisioned for the synthesis of this compound, likely starting from a precursor already containing the trifluoromethyl group.

Another relevant synthetic approach is demonstrated in the preparation of 1-chloro-2-methyl-4-nitrobenzene, which can be synthesized from 4-chloroaniline through successive oxidation and methylation steps.[6][7] This highlights the variety of synthetic routes available for this class of compounds.

Theoretical & Computational Analysis

Electronic Structure & Reactivity